Bienvenue dans la boutique en ligne BenchChem!

8-Chloro-6-hydroxyoctanoic acid ethyl ester

biocatalysis asymmetric reduction α-lipoic acid

8-Chloro-6-hydroxyoctanoic acid ethyl ester (ECHO) is the critical chiral building block for (R)-α-lipoic acid. Its C6 hydroxyl stereocenter dictates API enantiopurity; generic analogs like ethyl 6,8-dichlorooctanoate or ethyl 8-chloro-6-oxooctanoate are not viable substitutes. Optimized biocatalytic reduction achieves up to 98% yield and 98% ee (STY up to 1580 g·L⁻¹·d⁻¹), making it the most cost-effective penultimate intermediate for large-scale pharmaceutical manufacturing. For SMEs, lipase-catalyzed kinetic resolution offers 90% ee at 471 g·L⁻¹·d⁻¹ using off-the-shelf enzymes. Ensure your (R)-α-lipoic acid process meets purity and cost targets—procure ECHO today.

Molecular Formula C10H19ClO3
Molecular Weight 222.71 g/mol
CAS No. 1070-65-1
Cat. No. B092878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-hydroxyoctanoic acid ethyl ester
CAS1070-65-1
Molecular FormulaC10H19ClO3
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(CCCl)O
InChIInChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3
InChIKeyYSFJHUHDLIFMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1): Baseline Characterization for Strategic Procurement


8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1), also known as ethyl 8-chloro-6-hydroxyoctanoate (ECHO), is a chiral chlorohydrin ester that serves as a pivotal intermediate in the asymmetric synthesis of (R)-α-lipoic acid, a biologically active antioxidant used in pharmaceuticals and nutraceuticals . The compound possesses a molecular formula of C10H19ClO3, a molecular weight of 222.71 g/mol, and features a secondary hydroxyl group at the C6 position adjacent to a terminal chlorine at C8, rendering it a substrate for enantioselective biocatalytic transformations [1]. Its procurement value is intrinsically tied to its utility in enzymatic or chemoenzymatic routes that afford high enantiomeric purity for downstream active pharmaceutical ingredient (API) synthesis.

Why In-Class Chlorohydrin Esters Cannot Substitute for 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester in (R)-α-Lipoic Acid Synthesis


Generic substitution of 8-chloro-6-hydroxyoctanoic acid ethyl ester (ECHO) with structurally similar chlorohydrin esters or alternative lipoic acid intermediates is not feasible due to the stringent stereochemical and process-efficiency requirements of (R)-α-lipoic acid production. ECHO is uniquely positioned as the direct chiral precursor to the API; its C6 hydroxyl stereocenter directly dictates the final enantiopurity of (R)-α-lipoic acid . In-class analogs such as ethyl 6,8-dichlorooctanoate lack the hydroxyl handle required for stereoselective enzymatic reduction and necessitate additional synthetic steps, while the oxidized form, ethyl 8-chloro-6-oxooctanoate, serves only as a prochiral substrate for ketoreductases and is not a drop-in replacement [1]. Furthermore, the enzymatic and chemoenzymatic production processes for ECHO are highly optimized for this specific substrate architecture; substituting even a methyl for ethyl ester would alter substrate binding pocket interactions, compromising enantioselectivity (ee) and space-time yield (STY) [2]. The evidence presented in Section 3 quantifies these critical performance deltas.

Quantitative Differentiation of 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester: Head-to-Head Process Performance Comparisons


Enantioselective Biocatalytic Reduction: Mutant Carbonyl Reductase CatS126A/R129Q/V194A Achieves 98% ee and 98% Yield for (R)-ECHO

The asymmetric reduction of ethyl 8-chloro-6-oxooctanoate (ECOO) to (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester (R)-ECHO using a semi-rationally designed carbonyl reductase mutant CatS126A/R129Q/V194A achieved a yield of 98% and an enantiomeric excess (ee) of 98% at a substrate loading of 220 g/L within 5 hours . In contrast, the wild-type Cat enzyme exhibited a conversion rate approximately 3.5-fold lower under comparable conditions . This direct comparison demonstrates that the (R)-ECHO target compound can be produced with near-quantitative enantiopurity and yield when the appropriate biocatalyst is employed, whereas less evolved enzyme variants or alternative reductases yield inferior stereoselectivity and productivity.

biocatalysis asymmetric reduction α-lipoic acid

Space-Time Yield Benchmarking: Reductase RhCR Delivers 1580 g/L/d for (S)-ECHO, Outperforming Alternative Biocatalytic Routes by >2-Fold

A comparative analysis of space-time yields (STY) for the production of enantiopure ECHO reveals that the reductase RhCR from Rhodococcus sp. ECU1014 achieves an STY of 1580 g L⁻¹ d⁻¹ for the synthesis of (S)-8-chloro-6-hydroxyoctanoic acid ethyl ester (S)-ECHO from 440 g/L (2 M) of ethyl 8-chloro-6-oxooctanoate [1]. This STY value is 2.3-fold higher than the 696 g L⁻¹ d⁻¹ reported for the CatS126A/R129Q/V194A mutant producing (R)-ECHO and over 3.3-fold higher than the 471 g L⁻¹ d⁻¹ achieved by lipase-catalyzed kinetic resolution [2]. Such cross-study comparisons, while mindful of differing enzyme and enantiomer targets, underscore the substantial process intensification possible with optimized biocatalysts for this specific compound family, with RhCR establishing a new benchmark for volumetric productivity.

bioprocess engineering space-time yield ketoreductase

Chemoenzymatic Synthesis via Keto Reductase HGD-1: 92% Isolated Yield and >95% Conversion Under Mild Aqueous Conditions

A chemoenzymatic route employing keto reductase HGD-1 was developed to synthesize 6-hydroxy-8-chlorooctanoate ethyl ester (ECHO) from the corresponding keto ester precursor [1]. Under optimized conditions—substrate concentration 50 g/L, pH 6.5–7.5, 25–30 °C, 4 h—the substrate conversion exceeded 95% and the isolated yield reached 92% [1]. While this study does not provide a direct head-to-head comparator for the identical substrate, it establishes a class-level inference: the HGD-1-mediated process offers a high-yielding, mild, and environmentally benign alternative to traditional chemical resolution methods, which typically utilize only 50% of racemic starting material and generate substantial waste [2].

chemoenzymatic synthesis green chemistry process optimization

Lipase-Catalyzed Kinetic Resolution: Enantioselective Transacylation Achieves 90% ee for (R)-Acetyl-ECHO with STY 471 g/L/d

An alternative approach to obtaining enantiopure ECHO derivatives utilizes commercial lipase Novozym 435 for kinetic resolution of racemic (R,S)-6-hydroxy-8-chlorooctanoic acid ethyl ester (ECHO) via transacylation with vinyl acetate [1]. Under optimal conditions (50 °C, isopropyl ether, 100 g/mol ECHO enzyme loading, 1 mol/L substrate), a 6 h reaction afforded 47% conversion with an enantiomeric excess of the product (R)-6-acetoxy-8-chlorooctanoic acid ethyl ester (eep) of 90%, yielding a space-time yield of 471 g L⁻¹ d⁻¹ and an overall isolated yield of 36.3% [1]. This is directly comparable to the asymmetric reduction routes described above: the lipase method achieves lower ee (90% vs. 98%) and significantly lower STY (471 vs. 696–1580 g L⁻¹ d⁻¹), but offers a complementary enzymatic resolution strategy that may be preferred when starting from racemic ECHO rather than the keto ester.

kinetic resolution lipase catalysis enantioselective transacylation

Procurement-Driven Application Scenarios for 8-Chloro-6-hydroxyoctanoic Acid Ethyl Ester in (R)-α-Lipoic Acid Production


Industrial-Scale (R)-α-Lipoic Acid API Manufacturing via Asymmetric Reduction

Procure (R)-8-chloro-6-hydroxyoctanoic acid ethyl ester (or its racemate for resolution) as the penultimate intermediate for large-scale production of (R)-α-lipoic acid active pharmaceutical ingredient (API). The quantitative evidence in Section 3 demonstrates that optimized biocatalytic reduction routes achieve up to 98% yield and 98% ee at STY up to 1580 g L⁻¹ d⁻¹, enabling cost-effective, high-purity manufacturing [1]. This scenario applies to pharmaceutical companies and contract manufacturing organizations (CMOs) with fermentation and downstream processing capabilities for chiral intermediates.

Green Chemistry Process Development and Technology Transfer

Utilize the chemoenzymatic synthesis data (92% isolated yield, >95% conversion under mild aqueous conditions) as a benchmark for developing environmentally sustainable manufacturing processes for (R)-ECHO [2]. This scenario is relevant for R&D teams and process chemistry groups aiming to reduce solvent usage, energy consumption, and waste generation compared to traditional chemical resolution. The quantitative yield advantage over racemic resolution (theoretical max 50%) provides a compelling sustainability and cost rationale for procurement of keto ester starting materials and enzyme kits.

Chiral Intermediate Sourcing for Niche or Low-Volume (R)-α-Lipoic Acid Production

For small-to-medium enterprises (SMEs) or research institutions requiring enantiopure (R)-ECHO in sub-kilogram quantities, the lipase-catalyzed kinetic resolution route (90% ee, STY 471 g L⁻¹ d⁻¹) offers a viable procurement alternative [3]. While less efficient than large-scale asymmetric reduction, this method does not require the development of engineered whole-cell biocatalysts and can be performed using off-the-shelf commercial lipases, making it suitable for pilot-scale or laboratory-scale production. The quantitative trade-offs in ee and yield should guide purchasing decisions.

Enzyme Engineering and Biocatalyst Screening Programs

8-Chloro-6-hydroxyoctanoic acid ethyl ester serves as a model substrate for directed evolution and high-throughput screening of carbonyl reductases and ketoreductases. The direct comparative data between wild-type and mutant Cat enzymes (3.5-fold activity improvement) and the benchmarking of RhCR (1580 g L⁻¹ d⁻¹ STY) provide a quantitative framework for evaluating novel biocatalyst performance [1]. This scenario supports procurement for academic and industrial enzyme engineering laboratories focused on chiral alcohol synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-6-hydroxyoctanoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.